molecular formula C9H6O4 B569128 4,8-Dihydroxycoumarin CAS No. 106754-20-5

4,8-Dihydroxycoumarin

Cat. No. B569128
CAS RN: 106754-20-5
M. Wt: 178.143
InChI Key: YBGKGTOOPNQOKH-UHFFFAOYSA-N
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Description

4,8-Dihydroxycoumarin is a type of hydroxycoumarin, a class of compounds that are important in organic synthesis and exhibit several physical, chemical, and biological properties . They are a part of secondary metabolites that are natural compounds .


Synthesis Analysis

The synthesis of 4-hydroxycoumarin has been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds . Several authors have synthesized and studied C -acylation in liquid medium and the solvent-free .


Molecular Structure Analysis

4,8-Dihydroxycoumarin contains total 20 bond(s); 14 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 aromatic hydroxyl(s) .


Chemical Reactions Analysis

The primary mechanism of the 4-hydroxycoumarin drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists (in the pharmaceutical sense) of vitamin K, but rather act to deplete reduced vitamin K in tissues . Possible reaction routes between HO• and recently synthesized aminophenol 4,7-dihydroxycoumarin derivatives were examined using electron paramagnetic resonance (EPR) spectroscopy and a quantum mechanical approach (a QM-ORSA methodology) based on density functional theory (DFT) .


Physical And Chemical Properties Analysis

Hydroxycoumarins are important compounds exhibiting several physical, chemical, and biological properties . These compounds represent a part of secondary metabolites that are natural compounds and are studied for their importance in organic synthesis .

Safety And Hazards

While specific safety and hazards information for 4,8-Dihydroxycoumarin is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .

properties

IUPAC Name

4,8-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGKGTOOPNQOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dihydroxy-2H-chromen-2-one

Q & A

Q1: What is the significance of 4,8-Dihydroxycoumarin formation in the context of the research paper?

A1: The research paper [] investigates the degradation of alkyl-substituted aromatic compounds by the yeast Trichosporon asahii. While the abstract doesn't explicitly mention 4,8-Dihydroxycoumarin, its presence in the title suggests that this compound is a significant product formed during the degradation process. This information is crucial because it sheds light on the metabolic pathways employed by Trichosporon asahii to break down aromatic compounds. Understanding these pathways can be valuable for various applications, such as bioremediation of environments contaminated with aromatic pollutants.

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